N,N-diethyl-4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylaniline
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Overview
Description
N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine: is a complex organic compound with a unique structure that includes a thiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole-thiophene core, followed by the introduction of the diethylamino group and the methylphenyl group. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents and drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Aliphatic amines: Compounds with similar amine functional groups.
Uniqueness
What sets N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine apart is its unique fused ring structure and the presence of both imino and diethylamino groups. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N3O2S2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C16H23N3O2S2/c1-4-18(5-2)12-6-7-13(11(3)8-12)19-14-9-23(20,21)10-15(14)22-16(19)17/h6-8,14-15,17H,4-5,9-10H2,1-3H3 |
InChI Key |
WETQMQHLUVWWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=N)C |
Origin of Product |
United States |
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